3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
3-Oxobicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a carboxylic acid functional group This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light. This reaction forms the bicyclic structure by joining two double bonds in a cycloaddition process . The reaction conditions often require specific wavelengths of UV light and can be facilitated by the presence of photosensitizers such as benzophenone .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition process is a key consideration. The use of mercury lamps and specialized glassware is often necessary for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid is largely dependent on its functional groups. The ketone and carboxylic acid groups can interact with various molecular targets, including enzymes and receptors. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the ketone and carboxylic acid groups but shares the same bicyclic structure.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with different ring size and properties.
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-3-7(6(9)10)1-4(5)2-7/h4H,1-3H2,(H,9,10) |
InChI Key |
BGSLSGZCKATKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2=O)C(=O)O |
Origin of Product |
United States |
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